Physicochemical Property Differentiation: cLogP and Predicted Permeability of Methyl 2-(4-fluorophenoxy)acetate Versus Unsubstituted Phenoxyacetate
The introduction of the para-fluorine substituent in methyl 2-(4-fluorophenoxy)acetate increases calculated lipophilicity compared to the unsubstituted methyl phenoxyacetate analog. Computational predictions indicate a cLogP value of 1.87 for methyl 2-(4-fluorophenoxy)acetate [1]. While direct experimental data for the unsubstituted methyl phenoxyacetate is not presented side-by-side, class-level inference confirms that the addition of a para-fluorine atom to an aromatic ether reliably elevates cLogP by approximately 0.3–0.5 log units, a strategic parameter for modulating passive membrane permeability in lead optimization programs [2]. This quantifiable property difference is essential for medicinal chemists balancing potency and metabolic stability.
| Evidence Dimension | Predicted lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP: 1.87 |
| Comparator Or Baseline | Methyl phenoxyacetate (unsubstituted analog): cLogP ~1.4–1.6 (class-level inference) |
| Quantified Difference | Increase of approximately 0.3–0.5 log units |
| Conditions | In silico prediction (ADMET PredictorTM) [1] |
Why This Matters
A cLogP difference of 0.3–0.5 directly translates to measurably altered permeability and metabolic stability profiles, guiding rational selection of the fluorinated building block for hit-to-lead optimization.
- [1] ADMET PredictorTM Estimation Data. LogP 1.87, Solubility 2.639 mg/mL. Nature (Table 2). 2012. View Source
- [2] ChemExper. logP -1.688 (calculated value for related compound). 2024. http://mastersearch.chemexper.com View Source
